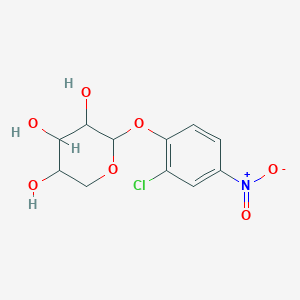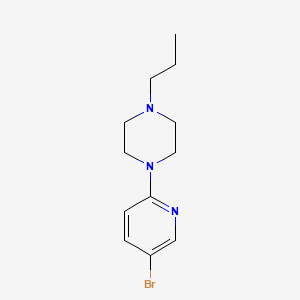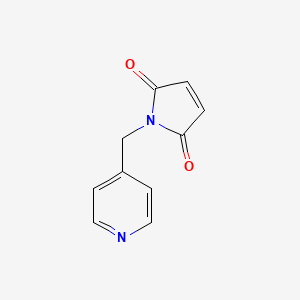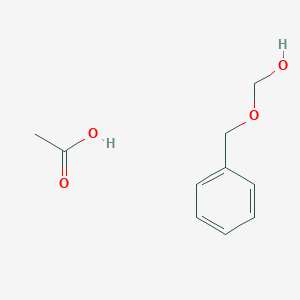
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol is a chemical compound with the molecular formula C12H14ClNO8 It is known for its unique structure, which includes a chloro-nitrophenyl group attached to an oxane ring with three hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-nitrophenol and a suitable oxane derivative.
Nucleophilic Substitution: The 2-chloro-4-nitrophenol undergoes a nucleophilic substitution reaction with the oxane derivative in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the oxane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro and chloro groups may also contribute to its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenyl β-D-Glucopyranoside: Similar structure but with a glucopyranoside moiety instead of an oxane ring.
2-Chloro-4-nitrophenyl α-D-Glucopyranoside: Another glucopyranoside derivative with similar functional groups.
2-Chloro-4-nitrophenyl-β-D-galactopyranoside: A galactopyranoside derivative with a similar chloro-nitrophenyl group.
Uniqueness
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol is unique due to its oxane ring structure with three hydroxyl groups, which imparts distinct chemical and physical properties compared to its glucopyranoside and galactopyranoside counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C11H12ClNO7 |
|---|---|
分子量 |
305.67 g/mol |
IUPAC名 |
2-(2-chloro-4-nitrophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H12ClNO7/c12-6-3-5(13(17)18)1-2-8(6)20-11-10(16)9(15)7(14)4-19-11/h1-3,7,9-11,14-16H,4H2 |
InChIキー |
ZJPKFJOCBJEGNG-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)






![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)




